molecular formula C11H14N2OS B11547438 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11547438
M. Wt: 222.31 g/mol
InChI Key: VVMGMPVFVKKWPE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a heterocyclic organic compound It features a pyridine ring substituted with an ethylsulfanyl group at the 2-position, a methoxymethyl group at the 4-position, a methyl group at the 6-position, and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the substituents through various organic reactions such as alkylation, sulfonation, and cyanation. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and cyano groups can play crucial roles in binding to the target sites, while the methoxymethyl and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)pyrimidine: Similar structure with a pyrimidine ring and a methylsulfanyl group.

    2-(Ethylsulfanyl)-1H-benzoimidazole: Contains an ethylsulfanyl group and a benzoimidazole ring.

    2-(Methylsulfanyl)-4-(methoxymethyl)-6-methylpyridine: Similar structure but lacks the cyano group.

Uniqueness

2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the combination of its substituents, which can confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-ethylsulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2OS/c1-4-15-11-10(6-12)9(7-14-3)5-8(2)13-11/h5H,4,7H2,1-3H3

InChI Key

VVMGMPVFVKKWPE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=CC(=C1C#N)COC)C

Origin of Product

United States

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